molecular formula C22H21BrF3N7O B11551648 N-(2-bromo-4-methylphenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine

N-(2-bromo-4-methylphenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine

Cat. No.: B11551648
M. Wt: 536.3 g/mol
InChI Key: MOMSNBQVVTXIFM-UVHMKAGCSA-N
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Description

N-(2-BROMO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a brominated phenyl group, a morpholine ring, and a trifluoromethyl-substituted phenyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves a multi-step process:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Brominated Phenyl Group: This step involves the bromination of a suitable phenyl precursor, followed by its attachment to the triazine core.

    Incorporation of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.

    Addition of the Trifluoromethyl-Substituted Phenyl Hydrazone: This step involves the condensation of a hydrazine derivative with a trifluoromethyl-substituted benzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The brominated phenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(2-BROMO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.

    Chemical Biology: It serves as a tool compound for studying various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-BROMO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE
  • **N-(2-CHLORO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE
  • **N-(2-FLUORO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The uniqueness of N-(2-BROMO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the brominated phenyl group, morpholine ring, and trifluoromethyl-substituted phenyl hydrazone moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H21BrF3N7O

Molecular Weight

536.3 g/mol

IUPAC Name

4-N-(2-bromo-4-methylphenyl)-6-morpholin-4-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H21BrF3N7O/c1-14-6-7-18(17(23)12-14)28-19-29-20(31-21(30-19)33-8-10-34-11-9-33)32-27-13-15-4-2-3-5-16(15)22(24,25)26/h2-7,12-13H,8-11H2,1H3,(H2,28,29,30,31,32)/b27-13+

InChI Key

MOMSNBQVVTXIFM-UVHMKAGCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC=CC=C4C(F)(F)F)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=CC=C4C(F)(F)F)Br

Origin of Product

United States

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